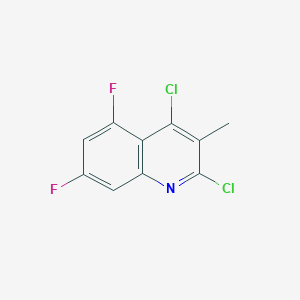
2,4-Dichloro-5,7-difluoro-3-methylquinoline
Descripción general
Descripción
2,4-Dichloro-5,7-difluoro-3-methylquinoline, also known as DCDFMQ, is a heterocyclic organic compound consisting of a quinoline ring with two chloro, two fluoro, and one methyl substituent. Its CAS Number is 1259439-39-8 and its molecular weight is 248.06 .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-5,7-difluoro-3-methylquinoline is1S/C10H5Cl2F2N/c1-4-9(11)8-6(14)2-5(13)3-7(8)15-10(4)12/h2-3H,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2,4-Dichloro-5,7-difluoro-3-methylquinoline is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Chloroquine and Derivatives in Disease Management
Chloroquine (CQ) and its derivatives, structured around the quinoline scaffold, have been extensively researched for their antimalarial properties and potential repurposing for managing various diseases. These compounds demonstrate intriguing biochemical properties that justify their investigation for therapeutic applications beyond malaria. Efforts to repurpose these compounds have predominantly focused on racemic CQ, without exploring the specific benefits of its enantiomers, which might offer additional advantages in disease treatment. The exploration of other antimalarials and structural analogs is suggested to fully leverage the value of the 4-aminoquinoline class for potential use in cancer therapy and other diseases (Njaria, Okombo, Njuguna, & Chibale, 2015).
BODIPY-Based Materials for Organic Optoelectronics
Research into BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene)-based materials highlights their utility in organic optoelectronics, including their application in organic light-emitting diodes (OLEDs). These materials have emerged as promising platforms for sensors, organic thin-film transistors, and organic photovoltaics. The review covers significant developments in the structural design and synthesis of BODIPY-based semiconductors for OLED applications, suggesting potential for future exploration in near-IR emitters and other optoelectronic devices (Squeo & Pasini, 2020).
Tetrahydroisoquinolines in Drug Discovery
The therapeutic potential of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives has been explored across a range of medical applications, including cancer, malaria, CNS disorders, and metabolic diseases. These compounds, recognized as "privileged scaffolds" in drug discovery, have been the subject of patents for various therapeutic activities. Their role in anticancer antibiotics and as endogenous agents in preventing Parkinsonism in mammals underscores the versatility and promise of THIQ derivatives in therapeutic innovation (Singh & Shah, 2017).
Environmental and Toxicological Studies of 2,4-D Herbicide
Investigations into the environmental fate, toxicology, and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D) aim to understand its impact on ecosystems and human health. Despite its widespread use in agriculture, concerns about its toxicity to non-target organisms and potential for environmental contamination have prompted detailed studies. These studies focus on occupational risk, neurotoxicity, resistance, and impacts on non-target species, providing critical insights into the safe use and management of 2,4-D in agricultural practices (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that quinoline derivatives have been known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives, in general, are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Quinoline derivatives have been known to impact various biochemical pathways, leading to a range of downstream effects .
Result of Action
Quinoline derivatives are known to have a variety of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2,4-dichloro-5,7-difluoro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F2N/c1-4-9(11)8-6(14)2-5(13)3-7(8)15-10(4)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWGALDZWMKKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2F)F)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,7-difluoro-3-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



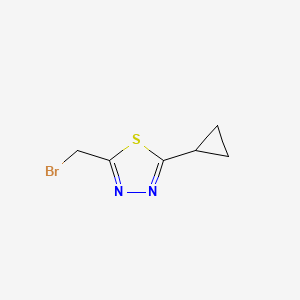

![(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B1444694.png)
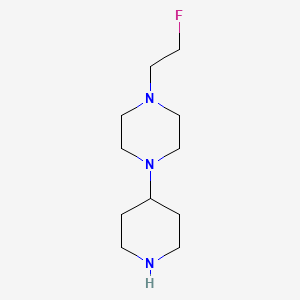



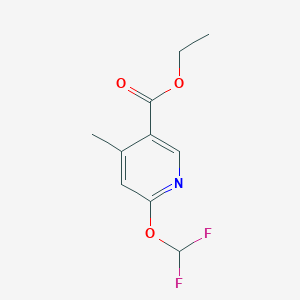
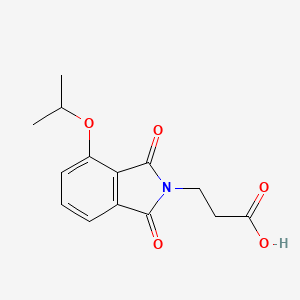




![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)